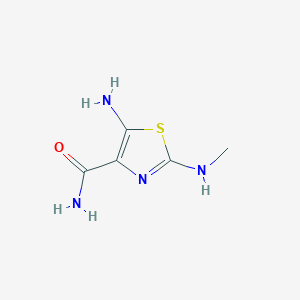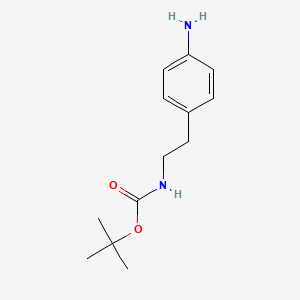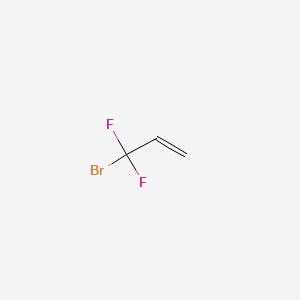
3-Bromo-3,3-difluoroprop-1-ene
Overview
Description
3-Bromo-3,3-difluoroprop-1-ene is a useful research compound. Its molecular formula is C3H3BrF2 and its molecular weight is 156.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that this compound is used as an important intermediate in the chemical industry .
Mode of Action
It is known that when mixed with lithium bromide, it provides a convenient route to prepare gem-difluoroallyl lithium, a reagent of general use in the formation of gem-difluorinated organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Bromo-3,3-difluoroprop-1-ene. It is known that the compound is a dangerous chemical and should be handled with appropriate safety measures . It is also known to be unstable under high temperature and in the presence of fire or sparks .
Biochemical Analysis
Biochemical Properties
3-Bromo-3,3-difluoroprop-1-ene plays a significant role in biochemical reactions, particularly in the formation of gem-difluorinated organic compounds . It interacts with enzymes and proteins involved in these reactions, such as those catalyzing the formation of difluoroallyl lithium when mixed with lithium bromide . The nature of these interactions involves the formation of covalent bonds, which are crucial for the stability and reactivity of the resulting compounds.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can cause respiratory tract irritation and skin corrosion, indicating its potential to disrupt normal cellular functions . These effects are mediated through its interactions with cellular proteins and enzymes, leading to changes in cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules . It can inhibit or activate enzymes, leading to alterations in gene expression and metabolic pathways . The compound’s ability to form covalent bonds with enzymes and proteins is a key aspect of its mechanism of action, influencing various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can maintain its reactivity for extended periods when stored under appropriate conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in persistent cellular changes, highlighting the importance of monitoring its stability in experimental setups.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact, but at higher doses, it can cause significant toxic or adverse effects . These effects include respiratory tract irritation and potential damage to internal organs, indicating a threshold beyond which the compound becomes harmful . Understanding the dosage-dependent effects is crucial for determining safe and effective usage in research.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in forming difluoroallyl lithium is a notable example of its involvement in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall activity and function . The compound’s ability to bind to specific proteins ensures its targeted delivery to particular cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are crucial for its activity and function, as they determine the sites of its interactions with biomolecules . Understanding the subcellular distribution of the compound can provide insights into its biochemical roles and effects.
Properties
IUPAC Name |
3-bromo-3,3-difluoroprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrF2/c1-2-3(4,5)6/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDNTTHUKVNJRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60339267 | |
| Record name | 3-bromo-3,3-difluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
420-90-6 | |
| Record name | 3-bromo-3,3-difluoroprop-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60339267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-3,3-difluoropropene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-bromo-3,3-difluoroprop-1-ene participate in chemical reactions, and what makes it useful in synthesizing difluoroacrylamides/amines?
A1: this compound acts as an electrophile in reactions with aniline or mono-substituted anilines under basic conditions []. The reaction proceeds through the elimination of one molecule of hydrogen bromide (HBr), leading to the formation of difluoroacrylamides/amines. The presence of the bromine atom adjacent to the difluoromethylene group makes the molecule susceptible to this type of elimination reaction.
Q2: Can you explain the reaction of this compound with indole and its significance?
A2: this compound reacts with indole under standard conditions to yield difluoroalkenes []. While the specific mechanism isn't detailed in the provided research, this reaction likely proceeds through nucleophilic attack of the indole on the electrophilic carbon bearing the bromine atom, followed by HBr elimination.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chlorotetrazolo[1,5-c]pyrimidin-8-amine](/img/structure/B1268221.png)

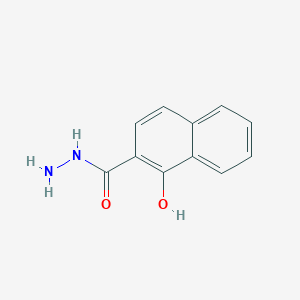
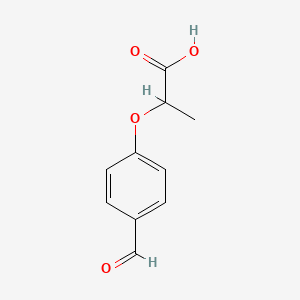
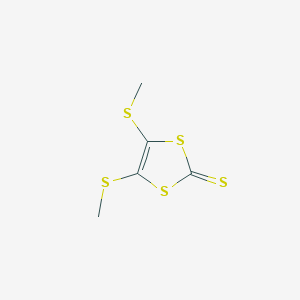
![Methyl 2-(benzo[D]oxazol-2-YL)acetate](/img/structure/B1268233.png)
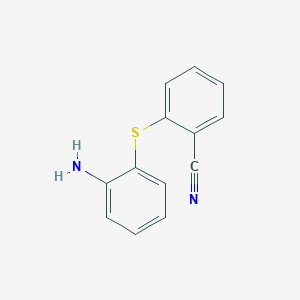
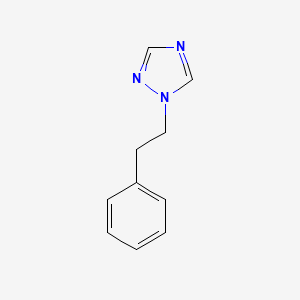
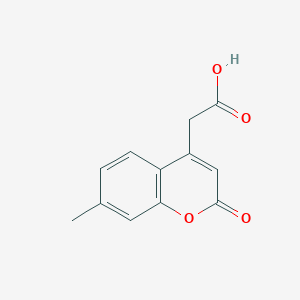
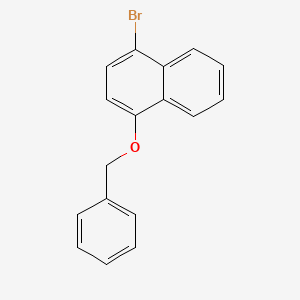
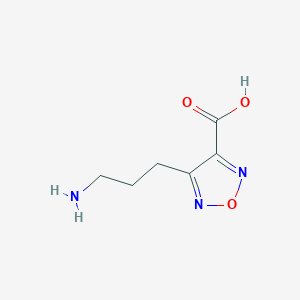
![Azepino[2,1-b]quinazolin-12(6H)-one, 2-amino-7,8,9,10-tetrahydro-](/img/structure/B1268247.png)
